molecular formula C9H20NOP B2427382 3-Dimethylphosphorylcycloheptan-1-amine CAS No. 2287273-66-7

3-Dimethylphosphorylcycloheptan-1-amine

Cat. No.: B2427382
CAS No.: 2287273-66-7
M. Wt: 189.239
InChI Key: UWWMMSVFJUJLCN-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylcycloheptan-1-amine is a specialized chemical building block designed for advanced research and development applications. This compound features a seven-membered cycloheptane ring system functionalized with both a primary amine and a dimethylphosphoryl group, creating a unique molecular scaffold with significant potential in medicinal chemistry and organic synthesis. The presence of the amine group provides a versatile handle for further chemical modifications, allowing researchers to create amide bonds or secondary amines, a fundamental step in constructing complex molecules as commonly practiced in peptide synthesis methodologies . Concurrently, the dimethylphosphoryl moiety can act as a bioisostere for phosphate or carboxylate groups, or serve as a key ligand in catalyst design. This combination of functionalities makes this compound a valuable intermediate for constructing novel compound libraries, exploring structure-activity relationships in drug discovery, and developing new synthetic methodologies. Its structure suggests potential application in the synthesis of proline analogs or other conformationally constrained pharmacophores, which are critical for modulating the biological activity and physicochemical properties of lead compounds. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-dimethylphosphorylcycloheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NOP/c1-12(2,11)9-6-4-3-5-8(10)7-9/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMMSVFJUJLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcycloheptan-1-amine typically involves the cyclization of appropriate precursors followed by the introduction of the dimethylphosphoryl group. One common method includes the reaction of cycloheptanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of membrane-immobilized transaminases has been explored for the synthesis of enantiopure amines, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylcycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The phosphoryl group can be reduced to a phosphine under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Applications in Pharmaceuticals

One of the primary applications of 3-Dimethylphosphorylcycloheptan-1-amine lies in the pharmaceutical industry, particularly as an intermediate in the synthesis of various bioactive compounds. Its phosphoryl group can enhance the biological activity of certain drugs, making it a valuable building block in medicinal chemistry.

Case Study: Antiviral Agents

A study investigating the use of this compound as an intermediate for synthesizing antiviral agents showed promising results. The compound was used to develop derivatives that exhibited significant antiviral activity against several viruses, including influenza and HIV. The modifications made to the phosphoryl group were found to improve the efficacy and selectivity of these antiviral compounds.

Applications in Agriculture

In agriculture, this compound can be utilized as a pesticide or fungicide. Its ability to disrupt cellular processes in pests makes it an effective agent for crop protection.

Case Study: Efficacy Against Fungal Pathogens

Research conducted on the application of this compound in controlling fungal pathogens demonstrated its effectiveness. In field trials, crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This highlights its potential as a sustainable agricultural solution.

Applications in Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of new polymers and materials with enhanced properties.

Case Study: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components.

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsIntermediate for antiviral agentsEnhanced efficacy against viruses
AgriculturePesticide/fungicideSignificant reduction in fungal infections
Material SciencePolymer developmentImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylcycloheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    3-Dimethylphosphorylcyclohexan-1-amine: Similar structure but with a six-membered ring.

    3-Dimethylphosphorylcyclooctan-1-amine: Similar structure but with an eight-membered ring.

Uniqueness: 3-Dimethylphosphorylcycloheptan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .

Biological Activity

Overview of 3-Dimethylphosphorylcycloheptan-1-amine

This compound is a compound that belongs to the class of organophosphorus compounds, which are known for their diverse biological activities, particularly in the fields of pharmacology and toxicology. The structure of this compound features a cycloheptane ring substituted with a dimethylphosphoryl group and an amine functional group, which can influence its biological properties.

Organophosphorus compounds typically exert their biological effects through inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The specific mechanism for this compound may involve:

  • AChE Inhibition : Similar to other organophosphates, it may inhibit AChE, leading to increased cholinergic activity.
  • Neurotoxicity : Prolonged exposure can lead to neurotoxic effects, including muscle paralysis and respiratory failure.

Pharmacological Applications

  • Potential Therapeutic Uses :
    • Some organophosphorus compounds have been investigated for their potential in treating neurological disorders or as insecticides due to their neuroactive properties.
    • Research into derivatives may reveal applications in cancer therapy or as anti-inflammatory agents.
  • Toxicological Concerns :
    • Organophosphates are often associated with toxicity and environmental concerns due to their potential to harm non-target organisms and humans.
    • Understanding the specific toxicological profile of this compound is crucial for assessing safety in potential applications.

Comparative Analysis

PropertyThis compoundSimilar Organophosphate Compounds
Chemical Structure Cycloheptane ring with dimethylphosphoryl groupVaries (e.g., methylphosphonate)
Mechanism of Action AChE inhibitionAChE inhibition
Biological Activity Potential neurotoxic effectsNeurotoxicity, potential therapeutic uses
Toxicity Profile Not fully characterizedWell-documented

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Dimethylphosphorylcycloheptan-1-amine in laboratory settings?

  • Methodological Answer :

  • Always wear protective gear: safety glasses, gloves, lab coats, and masks to avoid skin contact or inhalation .
  • Use inert atmosphere techniques (e.g., Schlenk line) during synthesis to prevent unintended reactions with moisture or oxygen .
  • Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the dimethylphosphoryl group and cycloheptane backbone. Compare chemical shifts with analogous compounds (e.g., arylcyclohexylamines) .
  • Use high-resolution mass spectrometry (HRMS) to validate molecular mass and purity. Cross-reference with computed isotopic patterns from databases like PubChem .

Q. What solvent systems and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer :

  • Dichloromethane (DCM) and acetonitrile are effective solvents for phosphorylation reactions under inert atmospheres .
  • Maintain temperatures between 0–25°C during phosphorylation steps to avoid side reactions. Use catalysts like copper(I) acetate for regioselective modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Case Study : If 31P^{31}\text{P} NMR signals deviate from expected values, re-examine reaction stoichiometry or ligand coordination (e.g., phosphane group interactions) .
  • Use DFT computational modeling to predict electronic environments and compare with experimental data. This helps identify steric or electronic anomalies in the cycloheptane ring .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Optimize stepwise purification : Use column chromatography after each reaction stage to isolate intermediates (e.g., amine hydrochlorides) .
  • Apply kinetic control in phosphorylation steps: Lower temperatures (e.g., 0°C) and slow reagent addition reduce byproduct formation .

Q. How can the compound’s bioactivity be systematically evaluated while minimizing cytotoxicity?

  • Methodological Answer :

  • Conduct dose-response assays in cell cultures, starting with nanomolar concentrations. Use cyclohexylamine derivatives as negative controls to isolate phosphoryl-specific effects .
  • Pair with molecular docking studies to predict binding affinities with target proteins (e.g., kinase enzymes), reducing reliance on in vivo trials .

Q. What analytical techniques differentiate stereoisomers of this compound?

  • Methodological Answer :

  • Use chiral HPLC with a cellulose-based stationary phase to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Synthesize diastereomeric salts (e.g., tartaric acid derivatives) and compare melting points or XRD patterns .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental logP values?

  • Methodological Answer :

  • Reassess computational parameters: Ensure solvent models (e.g., water/octanol) match experimental conditions. Tools like COSMO-RS improve accuracy for phosphorylated compounds .
  • Validate experimentally via shake-flask method with UV/Vis quantification to measure partition coefficients .

Q. Why might X-ray crystallography fail for this compound derivatives?

  • Methodological Answer :

  • Common Issue : Flexible cycloheptane rings hinder crystal lattice formation.
  • Solution : Introduce bulky substituents (e.g., aryl groups) to enhance rigidity, or co-crystallize with stabilizing agents like crown ethers .

Experimental Design Tables

Parameter Optimal Conditions Evidence Source
Phosphorylation Temperature0–25°C under inert atmosphere
Solvent for Amine ProtectionDichloromethane (DCM)
Catalysts for Ligand ExchangeCopper(I) acetate + phenanthroline ligands

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